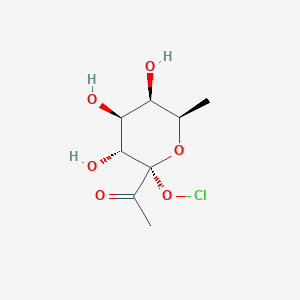
Acetochloro-A-fucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetochloro-A-fucose typically involves the acetylation of fucose followed by chlorination. The process begins with the protection of hydroxyl groups in fucose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of tri-O-acetylated fucose. The next step involves the chlorination of the acetylated fucose using thionyl chloride or another chlorinating agent to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Acetochloro-A-fucose undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form fucose and acetic acid.
Oxidation and Reduction: While less common, the acetyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like alcohols, amines, and thiols in the presence of a base such as triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution: Various fucose derivatives depending on the nucleophile used.
Hydrolysis: Fucose and acetic acid.
Oxidation/Reduction: Modified acetylated fucose derivatives.
科学的研究の応用
Acetochloro-A-fucose has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of fucose in cellular functions.
Medicine: Investigated for its potential in drug development, particularly in targeting glycan structures on cell surfaces.
Industry: Utilized in the production of fucosylated compounds for various industrial applications
作用機序
The mechanism of action of Acetochloro-A-fucose involves its interaction with glycosyltransferases, enzymes that transfer sugar moieties to target molecules. The acetylated fucose can act as a substrate or inhibitor for these enzymes, affecting glycosylation pathways. This interaction can influence various biological processes, including cell signaling, immune response, and pathogen recognition .
類似化合物との比較
Similar Compounds
- Acetochloro-α-D-galactopyranosyl chloride
- Acetochloro-α-D-glucopyranosyl chloride
- Acetochloro-α-D-mannopyranosyl chloride
Uniqueness
Acetochloro-A-fucose is unique due to its specific acetylation pattern and the presence of the fucose moiety. This structure allows it to participate in unique glycosylation reactions and interact with specific glycosyltransferases, making it valuable in both research and industrial applications .
特性
分子式 |
C8H13ClO6 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC名 |
[(2S,3R,4S,5R,6R)-2-acetyl-3,4,5-trihydroxy-6-methyloxan-2-yl] hypochlorite |
InChI |
InChI=1S/C8H13ClO6/c1-3-5(11)6(12)7(13)8(14-3,15-9)4(2)10/h3,5-7,11-13H,1-2H3/t3-,5+,6+,7-,8-/m1/s1 |
InChIキー |
SFBTYYNXEGMIOS-YTLSDQODSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)C)OCl)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)(C(=O)C)OCl)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


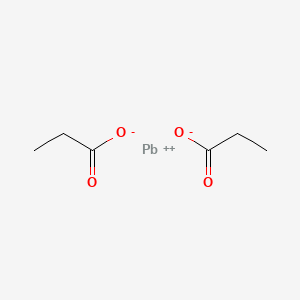
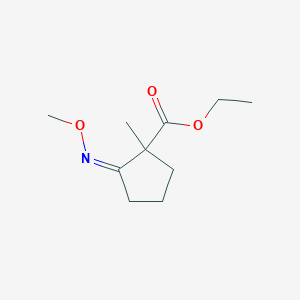
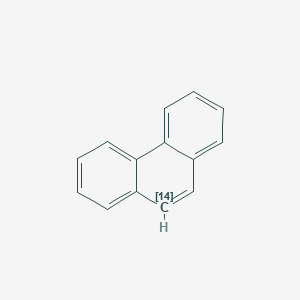
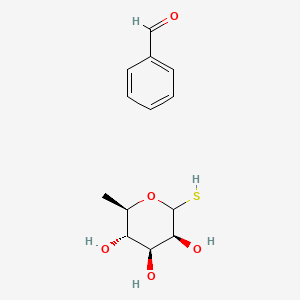
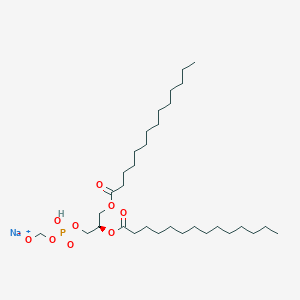
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
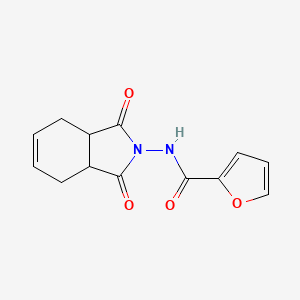
![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
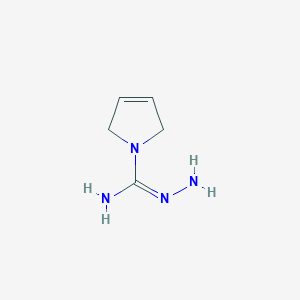
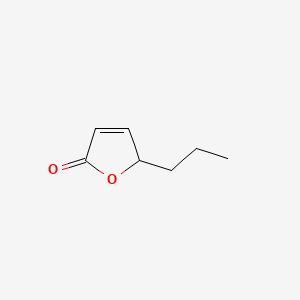
![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
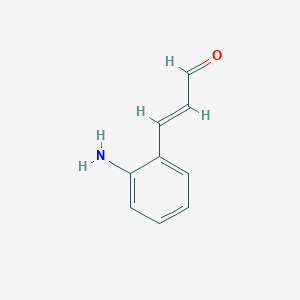
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794893.png)
